1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related thiadiazole and piperidine derivatives often involves complex reactions, aiming to enhance their biological activities or physical properties. For instance, the synthesis of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones demonstrates the steps and complexity involved in creating molecules with specific functional groups that significantly affect their antibacterial activities (Foroumadi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide" often reveals significant interactions between functional groups, such as the sulfonyl group and the thiadiazole ring, affecting their physical and chemical properties. One example includes the characterization of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, where the acetamide and thiadiazole units' orientation impacts the molecule's stability and reactivity (Ismailova et al., 2014).
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown that derivatives of sulfonyl-substituted nitrogen-containing heterocycles, including those similar to the specified compound, exhibit significant antimicrobial and antifungal properties. A study highlighted the synthesis of heterocyclic compounds with structures containing 1,3,4-thiadiazole, showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting their promise for further antimicrobial study (Kobzar, Sych, & Perekhoda, 2019).
Anticancer Potential
The anticancer potential of sulfonyl-substituted compounds has also been explored. A series of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole moiety was synthesized and evaluated for their anticancer activity. Some derivatives exhibited strong anticancer activities, indicating the potential of these compounds as anticancer agents, which warrants further in-vivo studies to confirm their therapeutic usefulness (Rehman et al., 2018).
Enzyme Inhibition
Another aspect of scientific research applications for such compounds involves enzyme inhibition, which is critical in the development of drugs for treating various diseases. For instance, derivatives of sulfonyl compounds have been evaluated for their carbonic anhydrase inhibitory activity, showing promise in the development of treatments for conditions associated with altered carbonic anhydrase activity (Turkmen et al., 2005).
Neurodegenerative Disease Treatment
Compounds structurally related to "1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide" have been synthesized and assessed as potential drug candidates for Alzheimer’s disease. They were subjected to enzyme inhibition activity against acetylcholinesterase, a target for Alzheimer’s disease treatment, showing that some synthesized compounds could serve as promising drug candidates for the disease (Rehman et al., 2018).
Safety and Hazards
properties
IUPAC Name |
1-butylsulfonyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S3/c1-3-5-9-24(20,21)18-8-6-7-11(10-18)12(19)15-13-16-17-14(23-13)22-4-2/h11H,3-10H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWJPJXLQBPGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(S2)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.